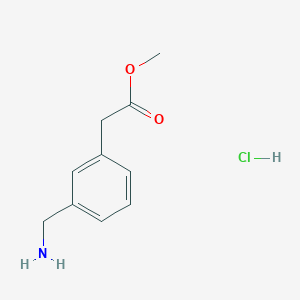
8-溴喹啉-4-羧酸
描述
8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 8-Bromoquinoline-4-carboxylic acid is C10H6BrNO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It also undergoes direct synthesis with acrolein .科学研究应用
生物研究中的光敏保护基
8-溴-7-羟基喹啉(BHQ)是8-溴喹啉-4-羧酸的衍生物,已经合成并用作羧酸的光敏保护基。与其他酯类相比,BHQ显示出更高的单光子量子效率,并对多光子诱导的光解敏感,因此在体内研究中非常有用。BHQ的溶解性增加和低荧光使其成为生物信使的有效光遮蔽基(Fedoryak & Dore, 2002)。
合成和用途于荧光增白剂
已合成8-溴喹啉-4-羧酸衍生物,并研究其作为荧光增白剂的潜在用途。这些衍生物展示了在染料和颜料应用中的有前途的性质,突显了8-溴喹啉-4-羧酸在合成化学中的多功能性(Rangnekar & Shenoy, 1987)。
PARP-1抑制剂合成中的应用
已利用8-溴喹啉-4-羧酸衍生物设计和合成喹啉-8-羧酰胺,这是一类新型聚(ADP-核糖)聚合酶-1(PARP-1)抑制剂。这些化合物显示出潜在的治疗活性,并通过高效的过程合成,允许在最后一步中实现多样性,展示了8-溴喹啉-4-羧酸在药物化学中的实用性(Lord et al., 2009)。
金属配合物的开发
8-溴喹啉已与锌化环戊二烯衍生物反应,生成各种金属配合物。这些配合物,如三羰基[η 5 -(8-喹啉基)环戊二烯基]锰(I)和三羰基[η 5 -(8-喹啉基)环戊二烯基]铼(I),已被研究其性质,包括溶剂致色性和配位行为,突显了8-溴喹啉-4-羧酸在有机金属化学中的作用(Enders, Kohl, & Pritzkow, 2001)。
衍生物的抗菌性质
已合成8-溴喹啉-4-羧酸的衍生物,并评估其抗菌性质。这些研究探索了这些化合物作为新型抗菌剂的潜力,为抗微生物研究领域做出贡献(Al-Hiari et al., 2007)。
安全和危害
When handling 8-Bromoquinoline-4-carboxylic acid, one should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
8-Bromoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of quinoline derivatives are often proteins or enzymes involved in critical biological processes.
Mode of Action
Quinoline derivatives are known to interact with their targets, often leading to changes in the target’s function or activity . The bromine atom in 8-Bromoquinoline-4-carboxylic acid could potentially enhance these interactions due to its electronegativity and size.
Biochemical Pathways
Quinoline derivatives have been found to exhibit antiviral activity against orthopoxviruses , suggesting they may affect viral replication pathways.
属性
IUPAC Name |
8-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBPQHZLBSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593555 | |
| Record name | 8-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinoline-4-carboxylic acid | |
CAS RN |
121490-67-3 | |
| Record name | 8-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

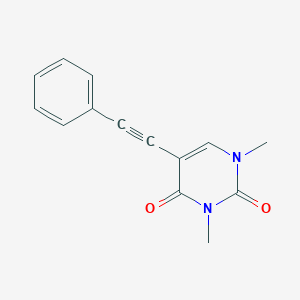
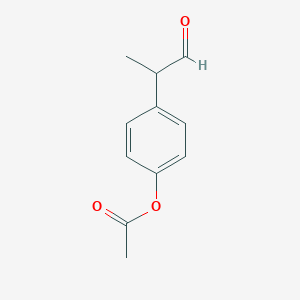
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
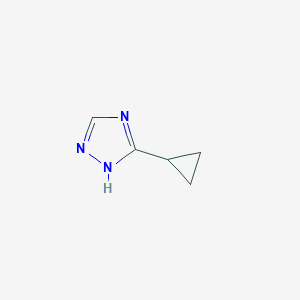


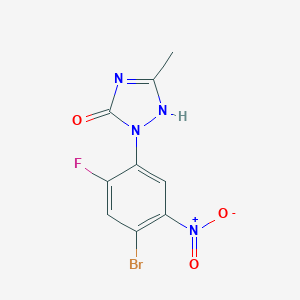

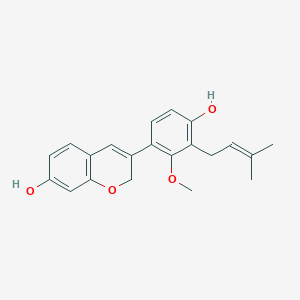

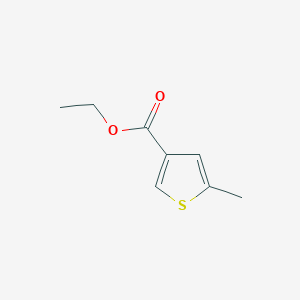

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
